Methyl benzenecarbodithioate
Overview
Description
Methyl benzenecarbodithioate, also known as S-methyl benzenecarbothioate, is an organic compound belonging to the class of benzoic acids and derivatives. It is characterized by a carboxylic acid substituent attached to a benzene ring. This compound is known for its distinctive cabbage, garlic, and potato-like taste .
Scientific Research Applications
Methyl benzenecarbodithioate is widely used in scientific research due to its unique chemical properties. It serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. Additionally, it is used in the development of pharmaceuticals, agrochemicals, and materials science .
In biology and medicine, this compound is studied for its potential therapeutic applications, including its role as an intermediate in the synthesis of bioactive compounds. Its ability to interact with biological molecules makes it a subject of interest in drug discovery and development .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl benzenecarbodithioate can be synthesized through various methods. One common approach involves the reaction of benzenecarbodithioic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl benzenecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzenecarbodithioates.
Mechanism of Action
The mechanism of action of methyl benzenecarbodithioate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction is facilitated by the electrophilic nature of the carbon-sulfur bond in the compound .
Comparison with Similar Compounds
- Benzyl benzenecarbodithioate
- Ethyl benzenecarbodithioate
- Phenyl benzenecarbodithioate
Comparison: Methyl benzenecarbodithioate is unique due to its specific methyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl benzenecarbodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGCIELWBQKPOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342090 | |
Record name | Benzenecarbodithioic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-78-7 | |
Record name | Benzenecarbodithioic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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